molecular formula C14H9Br2ClN2O B3055285 4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 637303-16-3

4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055285
CAS No.: 637303-16-3
M. Wt: 416.49 g/mol
InChI Key: BRWYKUVEZFQMSG-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a precursor benzoxazole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would include steps such as halogenation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may facilitate binding to these targets through halogen bonding or hydrophobic interactions. The benzoxazole core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex and modulating the biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
  • 4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzothiazol-5-amine

Uniqueness

4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in biological systems. The methyl group on the phenyl ring also contributes to its distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClN2O/c1-6-2-3-7(9(17)4-6)14-19-13-10(20-14)5-8(15)12(18)11(13)16/h2-5H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWYKUVEZFQMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365369
Record name 4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637303-16-3
Record name 4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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